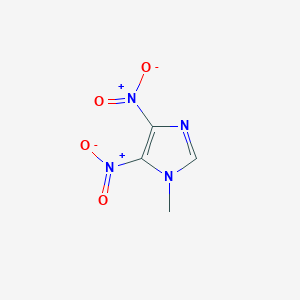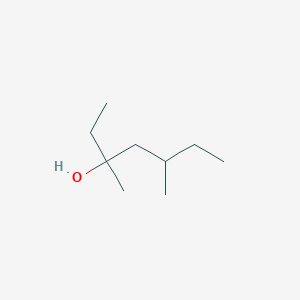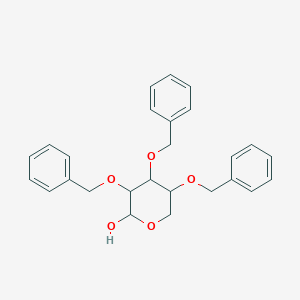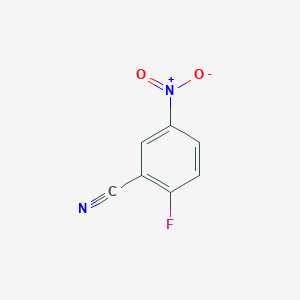
Piperazine, 1,4-bis(ethoxyacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1,4-bis(ethoxyacetyl)- is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of piperazine, 1,4-bis(ethoxyacetyl)- is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
Piperazine, 1,4-bis(ethoxyacetyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell growth and reduce inflammation in animal models. Additionally, it has been shown to have neuroprotective effects and reduce oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine, 1,4-bis(ethoxyacetyl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, it has been shown to have potential applications in various fields, making it a versatile compound for research. However, its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further studied.
Direcciones Futuras
There are several future directions for research on piperazine, 1,4-bis(ethoxyacetyl)-. One potential direction is to further investigate its mechanism of action and potential targets for drug development. Additionally, it can be further studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. Furthermore, its potential side effects and toxicity need to be further studied to ensure its safety for human use.
Conclusion:
In conclusion, piperazine, 1,4-bis(ethoxyacetyl)- is a versatile compound that has potential applications in various fields of research. Its unique properties and potential biological activities make it an interesting compound for further investigation. However, its mechanism of action and potential side effects need to be further studied to ensure its safety and efficacy for human use.
Métodos De Síntesis
The synthesis of piperazine, 1,4-bis(ethoxyacetyl)- involves the reaction of piperazine with ethyl chloroacetate in the presence of a base. The reaction yields the desired product, which can be further purified by recrystallization.
Aplicaciones Científicas De Investigación
Piperazine, 1,4-bis(ethoxyacetyl)- has been extensively used in scientific research for its potential applications in various fields. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. Additionally, it has been used as a building block for the synthesis of other compounds with potential biological activities.
Propiedades
Número CAS |
17149-25-6 |
|---|---|
Nombre del producto |
Piperazine, 1,4-bis(ethoxyacetyl)- |
Fórmula molecular |
C12H22N2O4 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
2-ethoxy-1-[4-(2-ethoxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H22N2O4/c1-3-17-9-11(15)13-5-7-14(8-6-13)12(16)10-18-4-2/h3-10H2,1-2H3 |
Clave InChI |
LLQTUNYDYXBRBV-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)N1CCN(CC1)C(=O)COCC |
SMILES canónico |
CCOCC(=O)N1CCN(CC1)C(=O)COCC |
Otros números CAS |
17149-25-6 |
Sinónimos |
1,4-Bis(ethoxyacetyl)piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



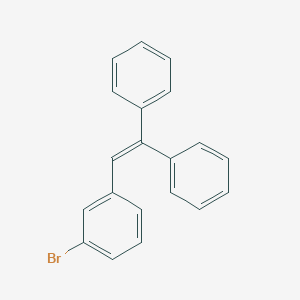
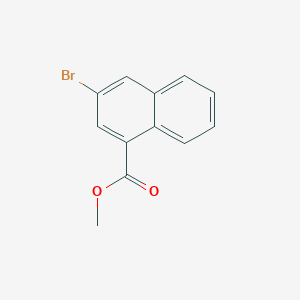
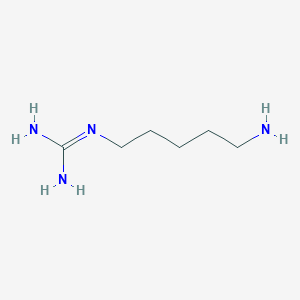

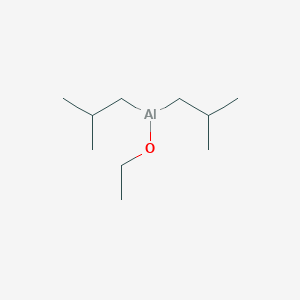
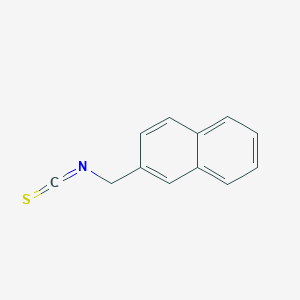
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
